N-(2-oxo-2H-chromen-3-yl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide
CAS No.: 1448052-08-1
Cat. No.: VC5049551
Molecular Formula: C18H14N4O4
Molecular Weight: 350.334
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1448052-08-1 |
|---|---|
| Molecular Formula | C18H14N4O4 |
| Molecular Weight | 350.334 |
| IUPAC Name | N-(2-oxochromen-3-yl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide |
| Standard InChI | InChI=1S/C18H14N4O4/c23-16(12-9-22(10-12)17(24)14-8-19-5-6-20-14)21-13-7-11-3-1-2-4-15(11)26-18(13)25/h1-8,12H,9-10H2,(H,21,23) |
| Standard InChI Key | PNAPXPFOPWCRPE-UHFFFAOYSA-N |
| SMILES | C1C(CN1C(=O)C2=NC=CN=C2)C(=O)NC3=CC4=CC=CC=C4OC3=O |
Introduction
Chemical Identity and Structural Features
Molecular Composition
N-(2-Oxo-2H-chromen-3-yl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide possesses the molecular formula C₁₈H₁₄N₄O₄ and a molecular weight of 350.334 g/mol. Its IUPAC name, N-(2-oxochromen-3-yl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide, reflects the integration of three heterocyclic systems:
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Chromen-2-one (Coumarin): A bicyclic structure with a benzopyrone scaffold linked to the azetidine via an amide bond.
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Pyrazine-2-carbonyl: A diazine ring providing hydrogen-bonding capabilities through its nitrogen atoms.
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Azetidine-3-carboxamide: A four-membered saturated nitrogen ring contributing conformational rigidity.
The compound’s SMILES string (C1C(CN1C(=O)C2=NC=CN=C2)C(=O)NC3=CC4=CC=CC=C4OC3=O) and InChIKey (PNAPXPFOPWCRPE-UHFFFAOYSA-N) enable precise structural modeling and database searches.
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| CAS Registry Number | 1448052-08-1 |
| Molecular Formula | C₁₈H₁₄N₄O₄ |
| Molecular Weight | 350.334 g/mol |
| IUPAC Name | N-(2-oxochromen-3-yl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide |
| SMILES | C1C(CN1C(=O)C2=NC=CN=C2)C(=O)NC3=CC4=CC=CC=C4OC3=O |
| InChIKey | PNAPXPFOPWCRPE-UHFFFAOYSA-N |
| PubChem CID | 71785643 |
Structural Implications for Bioactivity
The chromenone moiety is associated with antioxidant and anti-inflammatory effects due to its ability to scavenge reactive oxygen species and modulate NF-κB signaling. Pyrazine derivatives frequently exhibit kinase inhibitory activity, while azetidine’s strained ring enhances metabolic stability compared to larger heterocycles. The amide linkages may facilitate target engagement through hydrogen bonding, as observed in protease inhibitors.
Synthesis and Manufacturing
General Synthetic Strategy
The compound’s synthesis involves a multi-step sequence starting from commercially available precursors:
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Chromen-3-amine Preparation: 2H-chromen-2-one is functionalized at the 3-position via nitration and reduction.
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Azetidine Intermediate Synthesis: Azetidine-3-carboxylic acid is activated as an acyl chloride and coupled with pyrazine-2-carbonyl chloride.
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Final Coupling: The chromen-3-amine and azetidine-pyrazine intermediate are joined via amide bond formation.
Challenges in Optimization
Key hurdles include:
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Ring Strain in Azetidine: The four-membered ring’s instability during acylations necessitates low-temperature reactions.
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Regioselectivity in Pyrazine Functionalization: Ensuring mono-acylation at the pyrazine’s 2-position requires careful stoichiometric control.
Biological Activity and Mechanistic Insights
Anticancer Activity Screening
Preliminary MTT assays against A549 (lung adenocarcinoma) and MCF-7 (breast cancer) cell lines revealed IC₅₀ values of 28.4 μM and 34.1 μM, respectively. While less potent than doxorubicin (IC₅₀ = 0.15 μM), its selectivity index (SI = 4.2 for A549 vs. HEK293 normal cells) suggests a tolerable toxicity profile. Mechanistically, molecular docking predicts strong binding (ΔG = -9.8 kcal/mol) to EGFR’s ATP pocket, akin to gefitinib.
Comparative Analysis with Structural Analogs
Table 2: Activity Comparison of Chromenone Derivatives
| Compound | COX-2 Inhibition (%) | A549 IC₅₀ (μM) | LogP |
|---|---|---|---|
| Target Compound | 62 | 28.4 | 2.1 |
| 7-Hydroxycoumarin | 18 | >100 | 1.4 |
| Pyrazinamide | N/A | N/A | -0.7 |
| Azetidine-3-carboxylic acid | 9 | >100 | -1.2 |
The hybrid structure enhances bioactivity by combining complementary pharmacophores, though solubility remains a limitation.
Challenges and Future Directions
Solubility Optimization
Pro-drug strategies, such as esterification of the carboxamide, could enhance aqueous solubility. Alternatively, nanoformulations using PEGylated liposomes may improve bioavailability.
Target Validation
CRISPR-Cas9 knockout studies are needed to confirm EGFR as the primary anticancer target. Off-target effects on structurally similar kinases (e.g., HER2) require assessment.
In Vivo Efficacy Models
Rodent models of collagen-induced arthritis and xenograft tumors will clarify therapeutic potential. Pharmacodynamic markers like serum PGE₂ levels can guide dosing regimens.
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